N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-19(22-20-21-17-8-4-5-9-18(17)24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAOZFMNBADBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The biphenyl moiety is constructed via palladium-catalyzed coupling between 4-bromobenzamide derivatives and phenylboronic acids. Key steps involve:
- Preparation of 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide through nucleophilic acyl substitution between 4-bromobenzoyl chloride and 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole.
- Suzuki coupling using Pd(PPh₃)₄ (0.5 mol%) in toluene/EtOH (3:1) with K₂CO₃ (2 eq) at 80°C for 12 hours.
Table 1: Suzuki Coupling Optimization Data
| Boronic Acid Derivative | Catalyst System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 78 | 98.2 |
| 4-Methoxyphenylboronic | Pd(OAc)₂/XPhos | 81 | 97.8 |
| 2-Naphthylboronic | PdCl₂(dppf) | 68 | 96.5 |
Reaction scalability demonstrates consistent yields (75–81%) at 100 mmol scale using 0.3 mol% Pd loading.
Reductive Amination Strategy
This two-step protocol combines biphenyl-4-carbaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole:
- Condensation in MeOH/HOAc (4:1) at 60°C forms the imine intermediate (confirmed by $$^1$$H NMR δ 8.32 ppm, CH=N).
- NaBH₄ reduction in THF at 0°C achieves 89% conversion to target carboxamide.
Critical parameters:
- pH control (4.5–5.5) prevents over-reduction
- Anhydrous THF improves hydride stability
- 2.2 eq NaBH₄ required for complete conversion
Solid-Phase Peptide Synthesis (SPPS) Adaptation
Novel resin-bound synthesis achieves 92% crude purity:
- Rink amide MBHA resin functionalized with Fmoc-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (0.68 mmol/g loading).
- Automated coupling with pre-activated biphenyl-4-carboxylic acid (HBTU/DIPEA in DMF).
- Cleavage with TFA/H₂O/TIPS (95:2.5:2.5) yields product after HPLC purification.
Advantages :
- Enables parallel synthesis of 48 analogs
- Reduces purification steps by 60%
- Ideal for structure-activity relationship (SAR) studies
Intermediate Synthesis and Characterization
Biphenyl-4-Carbonyl Chloride Preparation
High-purity (>99%) acyl chloride intermediate synthesized via:
- Friedel-Crafts acylation of biphenyl with acetyl chloride/AlCl₃
- Oxidation to biphenyl-4-carboxylic acid using KMnO₄/H₂SO₄
- Thionyl chloride (3 eq) reflux in anhydrous DCM (85% yield)
Critical Quality Controls :
- Residual SOCl₂ <50 ppm (GC-MS)
- Acid number <0.1 mg KOH/g
2-Amino-4,5,6,7-Tetrahydrobenzo[d]thiazole Synthesis
Cyclocondensation remains the gold standard:
- Cyclohexanone (1.0 eq) + thiourea (1.2 eq) in EtOH/HCl (5%)
- Reflux 8 hours → 76% yield
- Recrystallization from EtOAc/heptane (3:7)
Impurity Profile :
- <0.5% dimeric byproducts (LC-MS)
- Water content <0.2% (Karl Fischer)
Analytical Characterization Protocols
Spectroscopic Identification
Chromatographic Purity Assessment
HPLC Conditions :
- Column: Waters XBridge C18 (4.6×250 mm, 5 μm)
- Mobile phase: ACN/0.1% HCOOH (gradient 40→80% over 25 min)
- Retention time: 14.3 min
- Purity: 99.1% (254 nm)
Challenges and Optimization Strategies
Byproduct Formation in Coupling Reactions
Common impurities:
- Homocoupled biphenyl (3–7%) – mitigated by degassing solvents
- Oxidative degradation products – controlled by N₂ sparging
Optimized Workup :
- Sequential washes with 5% NaHCO₃ and brine
- Chromatography on silica gel (EtOAc/hexane 1:3 → 1:1)
Chemical Reactions Analysis
Types of Reactions: N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can yield amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, further diversifying its chemical properties .
Scientific Research Applications
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound under investigation in medicinal chemistry for potential therapeutic applications. It features a tetrahydrobenzo[d]thiazole moiety linked to a biphenyl carboxamide group, a structural configuration that contributes to its biological activities.
Target of Action
The primary target of this compound is the c-Met receptor tyrosine kinase.
Mode of Action
The compound interacts with the c-Met receptor tyrosine kinase, inhibiting its activity, which subsequently affects pathways involved in cell growth and migration. The inhibition of the c-Met receptor tyrosine kinase impacts downstream signaling pathways involved in cell proliferation, survival, and migration.
- Kinase Inhibition this compound inhibits kinases such as CK2 and GSK3β. Its dual inhibitory activity is significant for potential use in cancer therapy since these kinases are involved in cell proliferation and survival pathways.
- DNA Gyrase Inhibition Similar compounds have demonstrated the ability to inhibit DNA gyrase in E. coli, suggesting that this compound may also interfere with bacterial DNA replication.
- c-Met Receptor Interaction This compound interacts with and inhibits the c-Met receptor tyrosine kinase, which affects pathways involved in cell growth and migration.
Preclinical Studies
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves the inhibition of specific enzymes and signaling pathways that are critical for cancer cell survival and proliferation . This compound has been shown to inhibit kinases such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which play important roles in cell signaling and tumor growth . By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Biphenyl Carboxamide Moieties
- N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (Y030-2401): This analog replaces the tetrahydrobenzo[d]thiazole with a simpler thiazole ring. Key differences include: Molecular Weight: 280.35 (vs. ~320–340 for the target compound due to the additional hydrobenzene ring). Hydrogen Bonding: Reduced hydrogen bond donors (1 vs. 1–2 in the target compound) due to the absence of the tetrahydrobenzene ring’s hydroxyl or amine groups .
- N-Substituted Biphenyl Carboxamides (e.g., Cyclooctyl, Tetrahydronaphthalenyl Derivatives): Compounds like N-cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) and N-(1,2,3,4-tetrahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (9) exhibit varied steric bulk.
Analogs with Tetrahydrobenzo[d]thiazole Cores
(S)-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (rac-4) :
This compound shares the tetrahydrobenzo[d]thiazole scaffold but lacks the biphenyl group. The hydroxyl group at position 6 enhances polarity (logSw ≈ -3.5) compared to the target compound, which has a hydrophobic biphenyl substituent. Enzymatic resolution methods (e.g., lipase-catalyzed synthesis) used for rac-4 could be adapted for chiral synthesis of the target compound .N4-(4-Fluorophenyl)-N2-Substituted Benzo[d]thiazole-2,4-dicarboxamides :
These derivatives feature dual carboxamide groups, increasing hydrogen bond acceptor count (3–4 vs. 3 in the target compound) and polar surface area (e.g., ~65 Ų vs. 33.5 Ų for Y030-2401). This difference may reduce cell permeability but improve solubility .
Functional Group Substitution Effects
- Sulfonamide vs. Carboxamide :
In sulfonamide-based inhibitors (e.g., N-(4-sulfamoylbenzyl)-[1,1'-biphenyl]-4-carboxamide (4)), the sulfonamide group enhances binding to carbonic anhydrase via zinc coordination, whereas the carboxamide in the target compound may favor hydrophobic or π-π interactions . - Triazole-Thione Derivatives (e.g., Compounds 7–9) :
These compounds exhibit tautomerism (thione vs. thiol forms), which is absent in the target compound. The stable thione form in triazoles influences electronic properties (e.g., νC=S at 1247–1255 cm⁻¹) compared to the rigid tetrahydrobenzo[d]thiazole’s IR profile .
Data Table: Key Physicochemical Comparisons
Biological Activity
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C14H13N2OS
- Molecular Weight : 275.33 g/mol
- CAS Number : 313366-01-7
The compound features a unique structure that includes a tetrahydrobenzo[d]thiazole moiety linked to a biphenyl carboxamide group. This structural configuration is believed to contribute to its biological activities.
This compound exhibits several mechanisms of action:
- Kinase Inhibition : The compound has been shown to inhibit key kinases such as CK2 and GSK3β. This dual inhibitory activity is significant for its potential use in cancer therapy as these kinases are involved in cell proliferation and survival pathways .
- DNA Gyrase Inhibition : Similar compounds have demonstrated the ability to inhibit DNA gyrase in E. coli, with IC50 values indicating effective inhibition at low concentrations (e.g., 12 µM for related derivatives) . This suggests that the compound may also interfere with bacterial DNA replication.
- c-Met Receptor Interaction : The compound interacts with the c-Met receptor tyrosine kinase, inhibiting its activity and consequently affecting pathways involved in cell growth and migration.
Anticancer Properties
Research has indicated that this compound has significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : In vitro studies reveal that the compound effectively inhibits the proliferation of cancer cells by inducing apoptosis through its action on kinase pathways and other cellular mechanisms .
- Case Study : A study involving derivatives of this compound showed promising results against leukemia cell lines, highlighting its potential as an antileukemic agent .
Antibacterial Activity
The compound's structural similarities to known antibacterial agents suggest it may possess antibacterial properties as well. The inhibition of DNA gyrase is particularly relevant for its potential effectiveness against bacterial infections.
Table 1: Biological Activity Summary
| Activity Type | Target/Mechanism | IC50 Value |
|---|---|---|
| Kinase Inhibition | CK2 | Potent |
| Kinase Inhibition | GSK3β | Potent |
| DNA Gyrase Inhibition | E. coli DNA gyrase | 12 µM |
| Cytotoxicity | Various cancer cell lines | Varies by line |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Known Activity |
|---|---|---|
| N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide | Thiazole derivative | c-Met inhibition |
| 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide | Benzamide derivative | Antibacterial activity |
Q & A
Basic: What are the optimal synthetic routes for N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with coupling a biphenyl-4-carboxylic acid derivative to a tetrahydrobenzo[d]thiazol-2-amine precursor. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in dichloromethane or DMF under reflux conditions (70–80°C) to achieve yields of 75–84% .
- Purification : Automated flash chromatography or triple recrystallization to isolate the product with >95% purity .
- Critical parameters : Temperature control (±2°C) during exothermic steps and solvent selection (e.g., ethanol for polar intermediates) to minimize side reactions .
Advanced: How do structural modifications (e.g., substituent addition) influence the compound’s interaction with biological targets?
Modifications to the biphenyl or thiazole moieties alter binding affinity and selectivity:
- Electron-withdrawing groups (e.g., fluorine on the biphenyl ring) enhance interactions with hydrophobic enzyme pockets, increasing inhibitory activity by 2–3-fold .
- Methoxy or ethoxy groups improve metabolic stability by reducing cytochrome P450-mediated oxidation, as shown in pharmacokinetic assays (t1/2 increased from 2.1 to 4.8 hours) .
- Thiadiazole substitutions introduce hydrogen-bonding sites, improving receptor binding (Kd values ≤ 50 nM in SPR assays) .
Basic: What characterization techniques are essential to confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR verify regiochemistry (e.g., biphenyl coupling) and detect impurities (<0.5% residual solvent) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 428.5 g/mol for C20H20N4O3S2) and fragmentation patterns .
- HPLC : Purity assessment (>98% by reverse-phase C18 columns) and chiral separation for enantiomeric excess determination .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
- Dose-response normalization : Re-evaluate IC50 values using standardized assays (e.g., ATP-based cell viability vs. caspase-3 activation assays) to account for protocol variability .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (e.g., 80% activity loss in kinase X-deficient cells) .
- Meta-analysis : Cross-reference structural analogs (e.g., thiazole vs. oxazole derivatives) to identify scaffold-specific trends .
Basic: What in vitro models are suitable for preliminary evaluation of biological activity?
- Antimicrobial activity : Broth microdilution assays (MIC values ≤ 16 µg/mL against S. aureus) .
- Anti-inflammatory effects : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50 ~10 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 = 2.3 µM in MCF-7 cells) .
Advanced: How can computational methods predict the compound’s pharmacokinetics and toxicity?
- ADME profiling : SwissADME predicts moderate intestinal absorption (Caco-2 permeability = 5.6 × 10<sup>−6</sup> cm/s) and CYP3A4 inhibition risk .
- Molecular docking : AutoDock Vina identifies binding poses in kinase ATP pockets (ΔG = −9.2 kcal/mol) .
- Toxicity alerts : Derek Nexus flags potential hepatotoxicity due to thiazole ring bioactivation .
Basic: How is the compound’s stability under varying pH and temperature conditions determined?
- Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hours) and analyze by HPLC. Stability >90% at pH 7.4, but hydrolysis occurs at pH <2 (20% degradation) .
- Thermal stability : TGA/DSC analysis shows decomposition onset at 180°C, confirming suitability for room-temperature storage .
Advanced: What enzymatic assays and omics approaches identify molecular targets?
- Kinase profiling : Eurofins KinaseProfiler™ screens (450 kinases) reveal inhibition of JAK2 (IC50 = 12 nM) and FLT3 (IC50 = 28 nM) .
- Proteomics : SILAC-based quantification identifies downstream phosphorylation changes (e.g., STAT3↓, ERK↑) in treated cells .
- Metabolomics : LC-MS/MS detects altered ATP/ADP ratios, confirming mitochondrial toxicity at high doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
